3,4-Difluorophenyl 2-pyrimidinyl ether
Description
3,4-Difluorophenyl 2-pyrimidinyl ether is a fluorinated aromatic ether compound featuring a pyrimidine ring linked via an ether bond to a 3,4-difluorophenyl group. For example, derivatives such as 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107, ) highlight the importance of difluorophenyl-pyrimidinyl ether scaffolds in drug discovery. These compounds are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in the referenced patent procedures .
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6F2N2O/c11-8-3-2-7(6-9(8)12)15-10-13-4-1-5-14-10/h1-6H |
InChI Key |
HZQZWDQDMCTSJB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-difluorophenyl 2-pyrimidinyl ether with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
2,3-Difluorophenyl vs. 3,4-Difluorophenyl Derivatives Positional Fluorination: Compounds with 2,3-difluorophenyl groups (e.g., Example 323, ) exhibit distinct electronic and steric profiles compared to 3,4-difluorophenyl analogs. Biological Relevance: The 3,4-difluorophenyl moiety is associated with improved metabolic stability in urea-based impurities (e.g., l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea, ), suggesting similar advantages for ether derivatives.
Trifluoromethyl Modifications The presence of trifluoromethyl (CF₃) groups on the pyrimidine ring (e.g., Reference Example 109, ) increases lipophilicity and molecular weight, as evidenced by LCMS data (m/z 749 vs. m/z 644 for non-CF₃ analogs, ). This modification may enhance binding affinity in target proteins.
Halogenated Derivatives
- Iodine-substituted analogs (e.g., Example 323, ) demonstrate higher molecular weights (m/z 644) and shorter HPLC retention times (1.11 minutes) compared to brominated derivatives (e.g., Reference Example 109: m/z 749, 1.58 minutes, ), reflecting differences in polarity and solubility.
Physicochemical Properties
Stability and Impurity Profiles
- The urea impurity l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea () underscores the propensity of 3,4-difluorophenyl derivatives to form stable byproducts during synthesis, necessitating rigorous purification (e.g., C18 reverse-phase chromatography, ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
